2-Bromo-5-ethylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCNDIOXDOBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196500-19-3 | |
| Record name | 2-bromo-5-ethyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 5 Ethylthiazole and Its Precursors
De Novo Synthesis Approaches to the Thiazole (B1198619) Ring System
The construction of the thiazole ring is the foundational step in the synthesis of 2-Bromo-5-ethylthiazole. The Hantzsch thiazole synthesis and various cyclization reactions are the most prominent methods employed. nih.gov
The Hantzsch thiazole synthesis, a classic and widely utilized method, involves the condensation reaction between an α-haloketone and a thioamide-containing compound. nih.govresearchgate.net This reaction is a cornerstone for creating a wide array of thiazole derivatives with various substituents at positions 2, 4, and 5. nih.gov For the synthesis of precursors to this compound, this typically involves reacting an appropriate α-haloketone with a thioamide.
Modifications to the traditional Hantzsch synthesis have been developed to improve yields and simplify procedures. One such advancement is the use of a one-pot synthesis, which combines multiple reaction steps without isolating intermediates. For instance, a one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and thiourea (B124793) or its derivatives has been described. tandfonline.com This approach is noted for its efficiency compared to traditional two-step methods. tandfonline.com
| Reactants | Conditions | Product | Significance |
| α-Haloketones, Thioamides | Condensation Reaction | Thiazole Derivatives | Foundational method for thiazole ring synthesis. nih.gov |
| Ethyl acetoacetate, NBS, Thiourea | One-pot, mild conditions | 2-Amino-4-methylthiazole-5-carboxylate | Efficient alternative to two-step synthesis. tandfonline.com |
Beyond the Hantzsch synthesis, other cyclization reactions are instrumental in forming the thiazole ring. These methods often provide routes to thiazoles that may be difficult to obtain through traditional means. For example, the reaction of propargyl bromides with thioureas under microwave irradiation offers a rapid synthesis of 2-aminothiazoles. organic-chemistry.org Another approach involves the reaction of isocyanide derivatives with carboxymethyl dithioates in the presence of a strong base, which is advantageous for producing 2-unsubstituted thiazoles. nih.gov
A notable cyclization method for a precursor to a 2-bromo-thiazole derivative involves the reaction of ethyl acetoacetate and thiourea in the presence of a halogen to form an aminothiazole, which can then undergo diazotization and bromination. guidechem.com
| Reactants | Reaction Type | Conditions | Product |
| Propargyl bromides, Thioureas | Domino Alkylation-Cyclization | Microwave irradiation | 2-Aminothiazoles organic-chemistry.org |
| Isocyanide derivatives, Carboxymethyl dithioates | Cyclization | Strong base (e.g., NaH) | 2-Unsubstituted thiazoles nih.gov |
| Ethyl acetoacetate, Thiourea | Cyclization | Halogen presence | 2-Amino-4-methylthiazole-5-carboxylate guidechem.com |
Targeted Bromination Strategies
Introducing a bromine atom at the 2-position of the thiazole ring is a critical step in the synthesis of this compound. This is typically achieved through regioselective bromination of a pre-formed thiazole derivative.
The position of bromination on the thiazole ring can be controlled by the choice of reagents and reaction conditions. nih.gov For electron-rich aromatic compounds like certain thiazole derivatives, electrophilic aromatic bromination is a common method. nih.govwikipedia.org The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the thiazole ring. nih.gov For instance, the bromination of a 2-aminothiazole (B372263) derivative can be achieved through a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine. guidechem.comresearchgate.net This method offers high regioselectivity.
In some cases, direct bromination of the thiazole ring at a specific position is possible. For example, the 5-position of certain C2-substituted thiazoles can be brominated using N-bromosuccinimide (NBS) in chloroform. nih.gov
N-Bromosuccinimide (NBS) is a versatile and widely used brominating agent in organic synthesis. wikipedia.orgnih.gov It serves as a convenient source of bromine for electrophilic substitution and addition reactions. wikipedia.org NBS is particularly useful for the regioselective bromination of aromatic and heterocyclic compounds. nih.govwikipedia.org For instance, NBS can be used to brominate electron-rich aromatic compounds with high para-selectivity when DMF is used as the solvent. wikipedia.org
In the context of thiazole synthesis, NBS is employed for the bromination of various thiazole precursors. It can be used for the α-bromination of carbonyl derivatives, which can then be used in Hantzsch synthesis. wikipedia.org Furthermore, NBS is effective for the direct bromination of the thiazole ring itself. nih.gov The reaction of 2-amino-4-methyl thiazole-5-ethylcarboxylate with hydrogen bromide in the presence of sodium nitrite (B80452) is another method to achieve bromination. researchgate.net
| Brominating Agent | Substrate | Conditions | Product |
| N-Bromosuccinimide (NBS) | Electron-rich aromatic compounds | DMF solvent | para-Brominated products wikipedia.org |
| N-Bromosuccinimide (NBS) | C2-substituted thiazoles | Chloroform | 5-Bromothiazole (B1268178) derivatives nih.gov |
| Hydrogen bromide, Sodium nitrite | 2-Amino-4-methyl thiazole-5-ethylcarboxylate | Diazotization | Ethyl-2-bromo-4-methylthiazole-5-carboxylate researchgate.net |
Advanced Synthetic Routes to this compound Analogues
Research into the synthesis of this compound analogues is driven by the need for novel compounds with specific biological activities or material properties. These advanced routes often involve multi-step syntheses and the use of modern synthetic techniques.
One approach involves the sequential bromination of a thiazole ring at different positions. For example, a 4-(4-halophenyl)-2-methylthiazole can be first brominated at the 5-position via electrophilic substitution with NBS, followed by a free-radical benzylic bromination of the methyl group at the 2-position. nih.gov
Another advanced strategy involves Suzuki-Miyaura coupling reactions to introduce aryl groups onto the thiazole ring. For instance, 5-bromothiazole derivatives can be coupled with various arylboronic acids to create 5-aryl thiazole analogues. nih.gov Furthermore, click chemistry, specifically the Cu(I) catalyzed azide-alkyne cycloaddition, has been utilized to synthesize novel thiazole-triazole hybrid molecules starting from a 2-bromo-4-methylthiazole-5-carboxylate derivative. bakhtiniada.ru
The synthesis of complex analogues can also be achieved through multi-component reactions. For example, the synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate can be accomplished through a three-component reaction, sometimes utilizing enzymatic catalysis for improved efficiency. smolecule.com
Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Ethylthiazole
Nucleophilic Substitution Reactions at the Bromine Center.smolecule.comsemanticscholar.org
The bromine atom at the 2-position of the thiazole (B1198619) ring in 2-bromo-5-ethylthiazole serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups at this position. The general order of reactivity for halogeno-thiazoles in nucleophilic substitution is 2 > 5 > 4, highlighting the lability of the bromine at the C2 position. ias.ac.in
Various nucleophiles, including amines, thiols, and alkoxides, can readily displace the bromide. vulcanchem.com This allows for the synthesis of diverse 2-substituted-5-ethylthiazole derivatives. For instance, reaction with amines yields 2-amino-5-ethylthiazoles, while treatment with thiols produces 2-thio-5-ethylthiazoles. The efficiency of these substitutions can be influenced by the nature of the nucleophile, solvent, and reaction temperature. In some cases, the presence of both a bromine and a chlorine atom on a thiazole ring allows for sequential and controlled derivatization, with the bromine at position 5 being more reactive to nucleophilic substitution than a chlorine at position 2. smolecule.com
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Investigations.smolecule.comsmolecule.com
The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds, and this compound readily participates in this reaction. It can be coupled with a range of aryl- or vinylboronic acids or their corresponding boronate esters in the presence of a palladium catalyst and a base. semanticscholar.org This reaction provides a versatile route to 2-aryl- and 2-vinyl-5-ethylthiazoles, which are valuable scaffolds in medicinal chemistry and materials science.
The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond of the thiazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. For instance, studies on similar bromothiazole derivatives have utilized catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ in solvents like dioxane. rsc.org Microwave irradiation has also been shown to accelerate these coupling reactions, often in aqueous media. semanticscholar.org
| Catalyst | Base | Solvent | Reaction Conditions | Product Type | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Reflux | 2-Aryl-5-methylthiazole | rsc.org |
| PdCl₂(dppf) | NaOH (aq) | THF | Microwave (120 °C) | Bichalcone | mdpi.com |
| Pd(OAc)₂ | KOAc | DMA | 150 °C | 2,5-Diheteroarylated selenophenes | beilstein-journals.org |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 °C | Stilbene (B7821643) derivatives | nih.gov |
Heck Coupling and Related Reactions.smolecule.com
The Heck reaction offers a method for the arylation or vinylation of alkenes. This compound can serve as the aryl halide component in this palladium-catalyzed reaction, coupling with various activated alkenes. organic-chemistry.org This reaction typically proceeds with trans selectivity. organic-chemistry.org The process involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to furnish the substituted alkene and regenerate the palladium catalyst.
A variety of palladium catalysts, including those with phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have been employed for Heck reactions. nih.govorganic-chemistry.org The reaction conditions, such as the choice of base, solvent, and temperature, are critical for achieving optimal results. nih.gov For instance, phosphine-free palladium catalysts have been shown to be highly active for Heck reactions. organic-chemistry.org
Ullmann Coupling and other Arylation Methods.organic-chemistry.org
The Ullmann reaction, a classical copper-catalyzed coupling method, can be used for the synthesis of symmetrical biaryls from aryl halides. organic-chemistry.orgoperachem.com While traditionally requiring harsh conditions, modern modifications have made it more versatile. This compound can potentially undergo Ullmann-type homocoupling to form 2,2'-bis(5-ethylthiazole). Ullmann-type reactions also encompass copper-catalyzed nucleophilic aromatic substitutions with various nucleophiles. organic-chemistry.org
The mechanism of the classic Ullmann reaction involves the formation of an organocopper intermediate. organic-chemistry.orgoperachem.com More recent developments have introduced palladium-catalyzed Ullmann-type reactions, which can proceed under milder conditions. sci-hub.se Additionally, other arylation methods like the Chan-Lam coupling, which forms carbon-heteroatom bonds, could also be applicable to this compound for the synthesis of N- or O-arylated products.
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
The thiazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution reactions challenging compared to benzene. However, the presence of substituents can influence the reactivity and regioselectivity of such reactions. The reactivity order for electrophilic substitution on the thiazole ring is generally 5 > 4 > 2. ias.ac.in
Given that the 2-position is blocked by the bromine atom and the 5-position by the ethyl group, any electrophilic substitution on this compound would be expected to occur at the 4-position, if at all. The electron-withdrawing nature of the bromine atom at C2 and the electron-donating nature of the ethyl group at C5 will influence the electron density of the C4 position. Reactions such as nitration, halogenation, and sulfonation on the thiazole ring of this compound are not well-documented and would likely require forcing conditions. For instance, the bromination of thiazole itself requires high temperatures to yield 2-bromothiazole. ias.ac.inias.ac.in
The mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org
Functional Group Transformations and Derivatization Strategies.smolecule.com
Beyond reactions at the C-Br bond, the ethyl group at the 5-position offers another site for functionalization. For example, the ethyl group could potentially be oxidized to an acetyl group or a carboxylic acid under controlled conditions. This would provide access to a different set of derivatives with altered chemical properties and potential applications.
Furthermore, the entire this compound moiety can be considered a versatile building block. For instance, a related compound, ethyl 2-bromo-4-methylthiazole-5-carboxylate, has been used as a precursor in multi-step syntheses. researchgate.net The bromine at the 2-position and a functional group at the 5-position allow for sequential and orthogonal chemical modifications, enabling the construction of complex heterocyclic systems. The thiazole nitrogen can also act as a coordination site for metal ions, suggesting potential applications in coordination chemistry. vulcanchem.com
Applications of 2 Bromo 5 Ethylthiazole in Organic Synthesis
Building Block in Complex Heterocyclic Architectures
The thiazole (B1198619) nucleus is a prevalent motif in numerous pharmacologically active compounds. 2-Bromo-5-ethylthiazole serves as a key starting material for the synthesis of more complex heterocyclic structures. The reactivity of the C-Br bond allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to building intricate molecular scaffolds.
One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, and Sonogashira couplings enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2-position of the thiazole ring. vulcanchem.com This versatility is crucial for the construction of compounds with tailored electronic and steric properties. For instance, the coupling of 2-bromo-4-(4-ethylphenyl)thiazole (B1505396) with various boronic acids in a Suzuki reaction provides a straightforward route to 2-aryl-4-(4-ethylphenyl)thiazoles, a class of compounds with potential applications in medicinal chemistry. vulcanchem.com
Furthermore, the bromine atom can be displaced by nucleophiles like amines, thiols, and alcohols, providing access to a diverse range of 2-substituted thiazole derivatives. vulcanchem.com This nucleophilic substitution is a cornerstone of combinatorial chemistry efforts aimed at discovering new drug candidates. The synthesis of 2-amino-4-arylthiazole derivatives, for example, has been explored for their potential antitrichomonal activity. researchgate.net
The synthesis of pyrazole (B372694) derivatives from bromo-thiazole precursors further illustrates the utility of this compound. For example, ethyl 2-bromo-4-methylthiazole-5-carboxylate can be converted in several steps to 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole, a complex heterocyclic system with potential biological activities. researchgate.net
| Reaction Type | Reactant | Resulting Structure | Significance |
| Suzuki Coupling | Arylboronic Acids | 2-Aryl-5-ethylthiazoles | Access to diverse bi-aryl and heteroaryl-aryl structures. |
| Nucleophilic Substitution | Amines, Thiols | 2-Amino/Thio-5-ethylthiazoles | Introduction of key functional groups for biological activity. |
| Cyclocondensation | Hydrazine Hydride | Fused heterocyclic systems | Construction of novel polycyclic aromatic compounds. |
Intermediate in Multi-Step Organic Synthesis
Beyond its role as a primary building block, this compound and its analogs are critical intermediates in longer, multi-step synthetic sequences. The bromo-thiazole moiety can be carried through several reaction steps before its final functionalization, allowing for the strategic construction of complex target molecules.
For instance, in the synthesis of pharmaceutical agents, a molecule like ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate can serve as a key intermediate. smolecule.com The bromine atom provides a site for late-stage diversification, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This approach is invaluable in drug discovery, where subtle molecular modifications can lead to significant changes in efficacy and selectivity. smolecule.com
The synthesis of novel thiazole-based 1,2,3-triazole derivatives as potential inhibitors of glioblastoma cancer cells also highlights the role of bromo-thiazole intermediates. ajgreenchem.com In these syntheses, a bromo-thiazole derivative can be modified at other positions before the bromine is utilized in a final coupling or substitution step to complete the synthesis of the target molecule.
The preparation of 2-amino-4,5-diarylthiazole derivatives as potential anti-Candida albicans agents often involves the use of brominated thiazole intermediates. mdpi.comnih.gov The synthesis may start with a simpler thiazole which is then brominated to introduce a reactive handle for subsequent reactions.
| Target Molecule Class | Role of Bromo-Thiazole Intermediate | Example Application Area |
| Pharmaceutical Agents | Scaffold for late-stage functionalization | Drug Discovery (e.g., anticancer, antimicrobial) smolecule.comchemimpex.comchemimpex.com |
| Biologically Active Heterocycles | Key precursor for building complex ring systems | Agrochemicals (e.g., fungicides, herbicides) chemimpex.comchemimpex.com |
| Functional Materials | Monomer for polymerization | Organic Electronics |
Precursor for Advanced Organic Materials
The unique electronic properties of the thiazole ring make it an attractive component for advanced organic materials. This compound and its derivatives can serve as precursors for the synthesis of polymers and other materials with interesting optical and electronic properties.
The ability of the bromo-thiazole unit to participate in cross-coupling reactions is particularly relevant in polymer chemistry. For example, the synthesis of regioregular thiophene-based polymers can be achieved using brominated thiazole derivatives as monomers. These polymers can exhibit enhanced electrical conductivity and liquid crystallinity, making them suitable for applications in organic photovoltaic devices and field-effect transistors.
The introduction of different substituents via the bromine atom allows for the fine-tuning of the material's properties, such as its solubility, band gap, and charge transport characteristics. The ethyl group at the 5-position can also contribute to the processability and morphology of the resulting polymer films.
| Material Type | Synthetic Strategy | Potential Application |
| Conjugated Polymers | Cross-coupling polymerization | Organic electronics, sensors |
| Functional Dyes | Derivatization of the thiazole core | Dye-sensitized solar cells, imaging |
Role in Catalyst Development
The nitrogen atom in the thiazole ring of this compound can act as a ligand for metal ions. vulcanchem.com This property is being explored in the development of novel catalysts. By incorporating the thiazole moiety into a larger ligand framework, it is possible to create catalysts with unique reactivity and selectivity.
The bromo-substituent provides a convenient attachment point for building more complex ligand structures. For example, the bromine can be replaced by a phosphine (B1218219) or another coordinating group through a nucleophilic substitution or a cross-coupling reaction. The resulting thiazole-containing ligands can then be used to prepare transition metal complexes for a variety of catalytic transformations.
While research in this area is still emerging, the potential to use this compound as a scaffold for catalyst design is significant. The ability to systematically modify the ligand environment by varying the substituents on the thiazole ring offers a powerful tool for catalyst optimization.
| Catalyst Component | Function of this compound | Potential Catalytic Application |
| Ligand Scaffold | Provides a coordinating nitrogen atom and a site for further functionalization | Asymmetric synthesis, cross-coupling reactions |
| Pre-catalyst | Can be transformed into an active catalytic species | Various organic transformations semanticscholar.org |
Medicinal Chemistry Research on 2 Bromo 5 Ethylthiazole Derivatives
Antimicrobial and Antifungal Activity Investigations of Thiazole (B1198619) Derivatives
Research into various thiazole derivatives has shown a wide spectrum of antimicrobial and antifungal activities.
Efficacy against Bacterial Strains
Derivatives of the thiazole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies on related compounds, such as certain 2-aminothiazole (B372263) derivatives, have reported efficacy against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). However, specific minimum inhibitory concentration (MIC) data for derivatives of 2-Bromo-5-ethylthiazole are not detailed in the available literature.
Mechanisms of Antimicrobial Action
The mechanisms by which thiazole derivatives exert their antimicrobial effects can be varied. Some are known to inhibit essential bacterial enzymes. For example, certain thiazole compounds act by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication jchemrev.com. Another identified mechanism is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), which is a key enzyme in the fatty acid synthesis pathway in bacteria. For antifungal action, some thiazoles are believed to interfere with the integrity of the fungal cell wall or cell membrane, or inhibit crucial enzymes like keratinase and ergosterol (B1671047) biosynthesis nih.govnih.gov. Specific mechanistic studies on this compound derivatives have not been identified.
Anticancer Activity Studies of Thiazole Derivatives
The thiazole scaffold is a common feature in many compounds investigated for anticancer properties.
Cytotoxic Effects on Cancer Cell Lines
Numerous thiazole-based compounds have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. For example, novel ethyl thiazole carboxylate-acetamide derivatives have been tested against non-small lung epithelial carcinoma (A549), colon carcinoma (Caco-2), and neuroblastoma (SHSY-5Y) cells dergipark.org.tr. Other studies on thiazole-based stilbene (B7821643) analogs have reported potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with some compounds showing IC50 values in the sub-micromolar range nih.gov. Phthalimide-thiazole hybrids have also demonstrated significant cytotoxic activity against breast cancer (MCF-7, MDA-MB-468) and neuronal (PC-12) cancer cell lines nih.gov. However, none of these studies specifically report on derivatives of this compound.
Apoptosis Induction Mechanisms
A primary mechanism for the anticancer activity of many thiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Research on related compounds has shown that they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
For example, a study on a macrosphelide derivative with a thiazole side chain demonstrated that it induces apoptosis through the rapid generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and activation of the extrinsic pathway via Fas expression and caspase-8 activation nih.gov. Other investigations into thiazole-based compounds have shown they can induce apoptosis by:
Activating Caspases: Triggering the caspase cascade, particularly the executioner caspase-3 and initiator caspase-9, is a common finding nih.govmdpi.comresearchgate.net.
Modulating Bcl-2 Family Proteins: Affecting the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). Studies have shown that some thiazole derivatives can upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis mdpi.comresearchgate.net.
Inducing DNA Damage: Some compounds lead to DNA fragmentation, a hallmark of apoptosis, without directly intercalating into the DNA molecule researchgate.net.
Cell Cycle Arrest: Certain thiazole derivatives have been found to cause cell cycle arrest at different phases, such as G1 and G2/M, preventing cancer cell proliferation researchgate.net.
While these findings are significant for the broader class of thiazole-containing compounds, specific studies detailing the apoptosis induction mechanisms for derivatives of this compound are not present in the reviewed literature.
Enzyme and Receptor Interactions in Oncological Pathways
The thiazole nucleus, a core component of this compound, serves as a versatile scaffold for designing molecules that interact with various enzymes and receptors critical to cancer progression. Research into thiazole derivatives has revealed their capacity to inhibit a wide range of enzyme targets involved in oncological pathways. nih.gov These targets include protein kinases such as EGFR, VGFER, Akt (PKB), ALK, TGF-β type I receptor, B-RAF, Src, and Abl kinase, as well as other crucial enzymes like PI3K/mTOR, HDAC, and topoisomerase IV. nih.gov
A notable example involves the development of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives as inhibitors of the kinesin HSET (KIFC1). nih.gov HSET is recognized as a potential therapeutic target in breast cancer, and inhibitors based on the thiazole scaffold have been synthesized and evaluated for their in vitro inhibition of this motor protein. nih.gov Similarly, other research has identified 2-aminothiazole derivatives as potent inhibitors of Aurora kinase, a key enzyme implicated in tumor growth, highlighting the role of this scaffold in targeting cell cycle regulation in cancer. acs.org
Furthermore, investigations have shown that thiazole-containing compounds can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the process of forming new blood vessels that tumors need to grow. mdpi.com For instance, a series of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives demonstrated significant VEGFR-2 inhibitory activity. mdpi.com The interaction of these compounds with the receptor's active site underscores the potential of the thiazole moiety to anchor ligands within the binding pockets of critical oncological targets.
Development of Novel Therapeutic Agents
The structural framework of this compound is a valuable starting point for the development of novel therapeutic agents aimed at cancer treatment. The thiazole ring is a fundamental component of clinically approved anticancer drugs like dasatinib. nih.gov Medicinal chemists have actively explored structural modifications of the thiazole scaffold to synthesize new compounds with enhanced potency and selectivity against various cancer cell lines. nih.gov
One area of development involves the synthesis of novel thiazole-5-carboxamide (B1230067) derivatives. For example, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides were synthesized and evaluated for their anticancer activity against human lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cell lines. researchgate.net These efforts demonstrate a strategy of modifying the substituents at positions 2, 4, and 5 of the thiazole ring to optimize anticancer properties.
Another approach focuses on creating hybrid molecules that combine the thiazole core with other pharmacologically active scaffolds. Researchers have developed small molecule series based on a 1-benzyl-5-bromoindolin-2-one scaffold linked to a 4-arylthiazole moiety. mdpi.com These compounds were assessed for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some derivatives showing promising inhibitory effects. mdpi.com The development of such bifunctional or hybrid compounds represents a key strategy in creating novel agents that can target multiple pathways or exhibit enhanced efficacy. nih.gov These research programs often involve screening the synthesized compounds against a panel of human tumor cell lines to identify lead candidates for further development. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org For thiazole derivatives, SAR studies have provided crucial insights for optimizing their anticancer potential. These analyses reveal which chemical modifications lead to improved potency, selectivity, or other desirable pharmacological properties. drugdesign.org
A recurring finding in the SAR of thiazole-containing compounds is the significant impact of substituents on the phenyl ring, which is often attached to the core heterocycle. For instance, in a series of thiazolidine-2,4-dione analogues designed as potential ERK1/2 inhibitors, shifting an ethoxy substitution from the 4-position to the 2-position on the benzylidene ring significantly enhanced the compounds' ability to inhibit cell proliferation and induce apoptosis. nih.gov Conversely, in other series, the introduction of an alkyl group on a phenyl ring was found to decrease activity against tested cell lines. nih.gov
The nature and position of halogen atoms, such as the bromine in this compound, are also critical. SAR studies of certain heterocyclic compounds have shown that bromo-substituted derivatives exhibit the highest activity within a series. nih.gov Furthermore, detailed binding mode analysis has revealed how specific fragments of thiazole derivatives contribute to target engagement. For example, a 2-morpholinoacetamido fragment was found to form a crucial hydrogen bond with an aspartate residue (Asp1164) in its target's binding pocket, while the thiazole ring itself engaged in a π–π interaction with a methionine residue (Met1160). nih.gov These detailed SAR findings are instrumental in guiding the rational design of next-generation inhibitors.
Pharmacological Profile Research
The pharmacological profiling of this compound derivatives involves characterizing their biological effects in various in vitro and cellular models to understand their therapeutic potential. This research documents the spectrum of activity, potency, and cellular mechanisms of action. Thiazole derivatives have demonstrated a broad pharmacological profile, exhibiting potent and selective inhibitory activity against a wide array of human cancer cell lines, including those from breast, lung, colon, leukemia, melanoma, and prostate cancers. nih.gov
In comprehensive studies, newly synthesized thiazole compounds are often evaluated for multiple biological activities. For example, a library of thirty thiazole derivatives was assessed for both antimicrobial and anticancer properties. nih.gov This research identified several compounds as promising dual-action agents, possessing both anticancer and antibiotic capabilities, which could be particularly valuable in treating cancer patients who are susceptible to infections. nih.gov
Detailed pharmacological studies also investigate the specific cellular consequences of target inhibition. For instance, after identifying a potent 1-benzyl-5-bromoindolin-2-one-thiazole hybrid as a VEGFR-2 inhibitor, further research was conducted to assess its impact on cell cycle progression and its ability to induce apoptosis. mdpi.com The study measured the levels of key apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 to elucidate the compound's mechanism of action at a cellular level. mdpi.com This type of in-depth pharmacological profiling is essential for validating the therapeutic potential of new chemical entities derived from the this compound scaffold.
Interactive Data Table: Anticancer Activity of Selected Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various human cancer cell lines, as reported in medicinal chemistry literature. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Series | Specific Derivative | Cancer Cell Line | Target/Activity | Reported IC₅₀ |
| 1-benzyl-5-bromoindolin-2-one-thiazole hybrids | Compound 7c | MCF-7 (Breast) | Anticancer / VEGFR-2 Inhibition | 7.17 µM / 0.728 µM |
| 1-benzyl-5-bromoindolin-2-one-thiazole hybrids | Compound 7d | MCF-7 (Breast) | Anticancer / VEGFR-2 Inhibition | 2.93 µM / 0.503 µM |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)acetamides | Compound 27 | HeLa (Cervical) | Antiproliferative | 1.6 µM |
| Naphthalimide-Aminothiazole Hybrids | Compound 47 | A549 (Lung) | Cytotoxic Effect | 0.8 nM |
Materials Science Applications Involving 2 Bromo 5 Ethylthiazole
Specialty Polymer Synthesis and Characterization
Although specific polymers synthesized directly from 2-Bromo-5-ethylthiazole are not extensively documented, the broader class of thiazole-containing polymers offers insight into its potential. The bromine atom on the thiazole (B1198619) ring serves as a reactive site, enabling its incorporation into polymer chains through various coupling reactions. This could allow for the synthesis of specialty polymers with tailored properties.
For instance, research into conjugated polymers often incorporates thiazole units to influence the material's electronic and optical properties. Thiazole is recognized as an electron-accepting heterocycle, which can be beneficial in the design of organic semiconductors. While not directly involving this compound, studies on other brominated thiazole derivatives demonstrate their role as monomers in polymerization.
One area of significant research is the development of thiazolo[5,4-d]thiazole (B1587360) (TzTz)-based conjugated polymers. These materials have garnered attention for their excellent photoelectric properties. nih.gov For example, the polycondensation of dithiooxamide (B146897) with various aldehydes leads to TzTz-linked conjugated microporous polymers (CMPs). nih.gov These polymers exhibit properties that are highly relevant to materials science, such as high thermal stability and fluorescence. researchgate.net
Table 1: Potential Polymer Properties Based on Thiazole Derivatives
| Property | Potential Characteristic | Rationale based on Thiazole Derivatives |
| Thermal Stability | High | Thiazole rings contribute to rigid polymer backbones, enhancing thermal resistance. |
| Conductivity | Tunable (Semiconducting) | The electron-accepting nature of the thiazole ring can be utilized to create materials with specific electronic band gaps. |
| Photoluminescence | Possible | Conjugated polymers containing thiazole units often exhibit fluorescence, with emission wavelengths tunable through chemical modification. |
| Processability | Variable | The ethyl group in this compound may enhance solubility, potentially improving processability compared to unsubstituted thiazole polymers. |
This table is illustrative and based on the properties of related thiazole-containing polymers, not on experimental data for polymers derived from this compound.
Advanced Coatings and Functional Materials
The incorporation of thiazole derivatives into coatings can impart a range of functional properties, including corrosion resistance, antimicrobial activity, and enhanced durability. The stable heterocyclic structure of the thiazole ring is a key feature in these applications. While there is no specific data on coatings formulated with this compound, the general properties of thiazoles are informative.
Thiazole-containing compounds have been explored for their ability to form protective layers on metal surfaces. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, creating a barrier that inhibits corrosion.
Furthermore, the reactivity of the bromine atom in this compound could be exploited to covalently bond the molecule to a surface or to a polymer matrix within a coating. This would lead to a more robust and durable functionalization compared to simple physical mixing.
In the realm of functional materials, conjugated microporous polymers containing thiazolo[5,4-d]thiazole linkages have been investigated for their ability to remove pollutants, such as mercury(II), from wastewater, showcasing the potential for thiazole-based materials in environmental applications. nih.gov
Exploration for Electronic or Optical Properties
The electronic and optical properties of thiazole derivatives are a significant area of research, particularly in the context of organic electronics. Thiazole is considered an electron-accepting moiety, and its incorporation into larger conjugated systems can be used to tune the electronic energy levels of a material. nih.gov This is a crucial aspect in the design of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Computational studies on disubstituted thiazolo[5,4-d]thiazole derivatives have shown that the introduction of different functional groups can lead to significant shifts in their absorption and emission spectra. nih.gov This suggests that the ethyl and bromo substituents on this compound would influence its electronic and optical properties.
Research on thiazolo[5,4-d]thiazole-based materials has demonstrated that their photophysical properties are a function of their crystal packing. nih.gov These materials can exhibit fluorescence across the visible spectrum, from blue to orange-red. nih.gov This tunability makes them promising candidates for solid-state lighting and other photonic applications. nih.govrsc.org
Table 2: Predicted Electronic and Optical Properties
| Property | Predicted Characteristic | Rationale based on Thiazole Derivatives |
| Absorption Spectrum | UV-Visible Region | Extended π-systems in thiazole-containing molecules typically absorb in this range. |
| Emission Spectrum | Potential for Fluorescence | Many conjugated thiazole derivatives are fluorescent, with the emission wavelength influenced by substituents and molecular packing. nih.gov |
| Band Gap | Semiconductor Range | The electron-accepting nature of the thiazole ring helps in tuning the HOMO-LUMO gap. |
| Application Potential | Organic Electronics, Sensors | The combination of a reactive handle (bromine) and a potentially electron-donating group (ethyl) could make it a versatile building block. |
This table is speculative and based on the known properties of other thiazole derivatives. Experimental verification for this compound is required.
Theoretical and Computational Chemistry Studies of 2 Bromo 5 Ethylthiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comscirp.org It is widely employed for studying heterocyclic compounds, including thiazole (B1198619) derivatives, due to its favorable balance of accuracy and computational cost. epu.edu.iqmdpi.commdpi.com Calculations are typically performed using specific combinations of exchange-correlation functionals, like B3LYP, and basis sets, such as 6-311G(d,p), to solve the Schrödinger equation approximately. epu.edu.iqirjweb.com These calculations yield fundamental information about the molecule's geometry, electronic properties, and vibrational frequencies. mdpi.com
The electronic properties of a molecule are crucial for understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for 2-Bromo-5-ethylthiazole (Illustrative Data)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. It is intended to demonstrate the type of information obtained from DFT calculations.
Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S1-C2 | 1.75 | C5-S1-C2 | 89.5 |
| C2-N3 | 1.31 | S1-C2-N3 | 115.0 |
| N3-C4 | 1.39 | C2-N3-C4 | 110.5 |
| C4-C5 | 1.37 | N3-C4-C5 | 116.0 |
| C5-S1 | 1.73 | C4-C5-S1 | 109.0 |
| C2-Br6 | 1.88 | N3-C2-Br6 | 120.5 |
Note: The data in this table is illustrative, based on typical values for thiazole derivatives found in computational studies. It is intended to represent the output of a molecular geometry optimization. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. iaanalysis.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. iaanalysis.comdntb.gov.ua In drug discovery, MD simulations are essential for understanding how a ligand (like this compound) interacts with a biological target, assessing the stability of the ligand-receptor complex, and identifying potential allosteric binding sites. nih.govnih.gov An MD simulation of this compound could reveal its flexibility, preferred conformations in an aqueous environment, and the stability of its interactions with a target protein, providing insights that are inaccessible through static modeling alone. iaanalysis.com
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. wjarr.commdpi.com It is a key tool in drug design, used to screen virtual libraries of small molecules against a specific biological target, such as a protein or DNA, to identify potential drug candidates. nih.govactascientific.com The method involves placing the ligand into the binding site of the receptor and scoring its fit based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. wjarr.com Thiazole derivatives have been successfully docked into various biological targets, including enzymes like tubulin and penicillin-binding proteins. nih.govnih.gov While specific docking studies for this compound are not reported, this methodology could be applied to predict its binding mode and affinity against a range of therapeutically relevant proteins, thereby assessing its potential as a bioactive agent.
Table 3: Representative Molecular Docking Results for this compound with Various Protein Targets (Illustrative Data)
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -7.8 | Arg120, Tyr355, Ser530 |
| Tubulin | 1SA0 | -6.9 | Cys241, Leu248, Asn258 |
Note: This table presents hypothetical docking scores and interactions to illustrate the potential application of molecular docking. The binding affinity is typically represented by a negative value, where a more negative score indicates a stronger predicted interaction.
Quantum Chemical Characterization of Reactivity
Beyond structural and electronic properties, DFT calculations can be used to quantify the chemical reactivity of a molecule through a set of parameters known as global reactivity descriptors. mdpi.comrasayanjournal.co.in These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity. irjweb.comresearchgate.net
Key descriptors include:
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment; it quantifies its electrophilic nature. rasayanjournal.co.in
Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov
Table 4: Representative Global Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Value (eV) | Formula | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | 6.85 | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | 1.95 | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | 4.40 | χ = (I+A)/2 | Power to attract electrons. |
| Chemical Hardness (η) | 2.45 | η = (I-A)/2 | Resistance to charge transfer. |
| Chemical Softness (S) | 0.41 | S = 1/η | Propensity to undergo charge transfer. |
Advanced Analytical Characterization Methodologies for 2 Bromo 5 Ethylthiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Bromo-5-ethylthiazole. Both ¹H and ¹³C NMR would provide detailed information about the molecule's carbon-hydrogen framework.
For the ethyl group, the ¹H NMR spectrum would be expected to show a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-), characteristic of an ethyl substituent. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the thiazole (B1198619) ring. The single proton on the thiazole ring would appear as a singlet, with its chemical shift indicating the electronic environment within the heterocyclic ring.
In the ¹³C NMR spectrum, distinct signals would be observed for the two carbons of the ethyl group and the three carbons of the thiazole ring. The carbon atom bonded to the bromine (C2) would likely appear at a characteristic downfield chemical shift.
Interactive Data Table: Predicted NMR Resonances for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-H | Singlet | Not Applicable |
| -CH₂- (ethyl) | Quartet | Not Applicable |
| -CH₃ (ethyl) | Triplet | Not Applicable |
| C2 (C-Br) | Not Applicable | Downfield |
| C4 | Not Applicable | Mid-range |
| C5 (C-ethyl) | Not Applicable | Mid-range |
| -CH₂- (ethyl) | Not Applicable | Upfield |
| -CH₃ (ethyl) | Not Applicable | Upfield |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the ethyl group. Common fragmentation pathways for halogenated compounds include the loss of the halogen radical. miamioh.edu Mass spectral analysis has been effectively used to confirm the structure of various thiazole derivatives. For instance, in the analysis of 4-substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromides, mass spectrometry was used to identify the molecular ion and key fragments, providing crucial evidence for the proposed structures. researchgate.net
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl group and the aromatic C-H of the thiazole ring. The C=N and C=C stretching vibrations within the thiazole ring would also give rise to distinct peaks. The C-Br stretching vibration would be observed in the fingerprint region of the spectrum, typically at lower wavenumbers.
IR spectroscopy has been instrumental in the characterization of newly synthesized thiazole derivatives, where the appearance of characteristic bands for NH, C=O, and C=N groups confirms the formation of the target molecules. mdpi.commdpi.com For instance, in the synthesis of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, IR spectroscopy was used to confirm the presence of key functional groups. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy Analyses
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The thiazole ring in this compound is an aromatic system, and the compound would be expected to absorb UV radiation. The absorption maxima (λmax) would be characteristic of the thiazole chromophore, with the positions and intensities of the absorption bands being influenced by the bromo and ethyl substituents. While specific UV-Vis data for this compound is not available, the NIST Chemistry WebBook provides UV-Vis spectra for the parent compound, thiazole, which can serve as a reference. nist.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comnih.gov
The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and its retention time would be a characteristic property under specific chromatographic conditions. HPLC methods have been developed for the analysis of related compounds like 2-bromo-5-nitro-thiazole, demonstrating the applicability of this technique for brominated thiazoles. sielc.com These methods can be adapted for the analysis of this compound by optimizing the mobile phase composition and gradient to achieve adequate separation and peak shape. sielc.comnih.gov
Interactive Data Table: General HPLC Parameters for Thiazole Derivatives
| Parameter | Typical Conditions |
| Column | Reverse-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water mixture, often with an acid modifier like formic acid |
| Detection | UV detector at a wavelength corresponding to the analyte's λmax |
| Flow Rate | 0.5 - 1.5 mL/min |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure of this compound has not been reported, structures of related compounds like 2,4-Dibromothiazole and 2,4-diacetyl-5-bromothiazole have been determined. st-andrews.ac.uk These studies reveal insights into the molecular geometry and packing of brominated thiazoles in the solid state, including the potential for disordered structures and the dominant role of halogen bonding in the crystal packing. st-andrews.ac.uk Similarly, the crystal structure of ethyl 2-amino-5-bromothiazole-4-carboxylate has been elucidated, providing a reference for the crystallographic analysis of other substituted bromothiazoles. researchgate.net
Environmental Research Aspects of 2 Bromo 5 Ethylthiazole Research Focus
Persistence and Degradability Studies
The persistence of a chemical in the environment is determined by its resistance to degradation processes. Thiazole (B1198619) derivatives, a class of compounds to which 2-Bromo-5-ethylthiazole belongs, are known to enter the environment through various waste streams, particularly from their use in pharmaceuticals and agriculture. nih.govresearchgate.netnih.govacs.org The core thiazole ring can undergo degradation, but the rate and pathway of this breakdown are highly dependent on the nature and position of its substituents. nih.gov
For instance, some thiazole-containing compounds with specific substituents, such as aryl rings, have been shown to be susceptible to photo-degradation. nih.gov This process involves the interaction of the compound with singlet oxygen, leading to its transformation into other substances. nih.gov However, the presence of a bromine atom on the thiazole ring of this compound may influence its stability. Brominated organic compounds, in general, can be resistant to degradation.
Enzymatic degradation is another key process. Studies on the enzymatic degradation of a model thiazole pollutant, thioflavin T, have shown that breakdown can occur through processes like demethylation and chlorination, leading to a variety of intermediate products. nih.gov The specific degradation pathway for this compound would depend on the metabolic capabilities of microorganisms present in the soil and water.
Table 1: Factors Influencing the Environmental Persistence of Thiazole Derivatives
| Factor | Influence on Persistence |
|---|---|
| Substituents on the Thiazole Ring | The type and position of substituent groups can either increase or decrease the compound's stability and susceptibility to degradation. nih.gov |
| Sunlight (Photo-degradation) | Some thiazole derivatives can be broken down by sunlight, a process that may be significant for surface water contamination. nih.gov |
| Microbial Activity | The presence of microorganisms capable of metabolizing the thiazole ring or its side chains is crucial for biodegradation. nih.gov |
| Presence of Bromine | Halogen atoms like bromine can increase the persistence of organic compounds in the environment. |
Bioaccumulation Potential Research
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and accumulates in its tissues at a concentration higher than that of the surrounding medium. This is a significant concern for persistent organic pollutants.
While no specific bioaccumulation data for this compound exists, the properties of brominated compounds suggest a potential for bioaccumulation. For example, some brominated flame retardants are known to be hydrophobic and can accumulate in the fatty tissues of organisms, leading to biomagnification in the food web. researchgate.netnih.gov The potential for this compound to bioaccumulate would largely depend on its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. A higher Kow value would suggest a greater potential for bioaccumulation.
Ecotoxicity Effects at the Molecular and Cellular Level
The ecotoxicity of a compound describes its adverse effects on ecosystems. For this compound, ecotoxicity concerns would focus on its impact on aquatic and terrestrial organisms.
Studies on other brominated organic compounds have demonstrated varying levels of toxicity to aquatic life. nih.gov For example, research on brominated volatile organic compounds has shown that their toxicity can differ significantly between species. nih.gov The toxicity of brominated flame retardants to aquatic organisms like algae has also been documented, with some compounds inhibiting growth and chlorophyll production. researchgate.netresearchgate.net
The electrophilicity index of some thiazole derivatives has been correlated with significant toxicity, suggesting that the chemical reactivity of the thiazole ring can play a role in its adverse biological effects. nih.gov At a molecular level, toxic effects could arise from the interaction of this compound or its degradation products with cellular components like proteins and DNA, potentially leading to enzyme inhibition, oxidative stress, or genotoxicity. nih.gov
Table 2: Ecotoxicity Data for Selected Brominated Organic Compounds (as Surrogates)
| Compound | Organism | Endpoint | Toxicity Value |
|---|---|---|---|
| 1,2-Dibromoethene | Freshwater biota | LC/EC50 | 28 - 420 mg/L nih.gov |
| 1,1,2-Tribromoethene | Freshwater biota | LC/EC50 | 2.4 - 18 mg/L nih.gov |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential range of toxicity for brominated organic compounds. It does not represent data for this compound.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of brominated thiazoles exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 2-Bromo-5-ethylthiazole and its derivatives. Key areas of exploration include:
Greener Synthetic Approaches: Conventional methods often rely on harsh reagents and produce significant waste. Future synthetic strategies are expected to incorporate green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reactions, and microwave-assisted synthesis to improve efficiency and reduce environmental impact. bepls.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow processes for the synthesis and functionalization of this compound could enable more efficient and reproducible production for industrial applications.
C-H Activation: Direct functionalization of the thiazole (B1198619) ring through C-H activation is a rapidly developing area in organic synthesis. Exploring these methods for the introduction of the ethyl group or other substituents could provide more atom-economical and step-efficient synthetic pathways compared to traditional multi-step sequences.
Sequential Bromination-Debromination: Recent studies have focused on sequential bromination and debromination methods to access a full family of bromothiazoles. nih.gov Further optimization of these methods for selectively producing this compound could provide a high-yielding and scalable process. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety, higher efficiency. | Development of catalyst-free and microwave-assisted reactions. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Design and optimization of continuous flow reactors for synthesis. |
| C-H Activation | Increased atom and step economy. | Discovery of new catalysts and reaction conditions for direct functionalization. |
| Sequential Bromination-Debromination | High yield and scalability. | Optimization of reaction conditions for selective synthesis. |
Development of New Biological Applications
The thiazole nucleus is a well-established pharmacophore present in a wide range of clinically used drugs. globalresearchonline.netdergipark.org.tr The this compound scaffold serves as a valuable starting point for the synthesis of novel bioactive molecules. Future research in this area is expected to focus on:
Antimicrobial Agents: Thiazole derivatives have shown significant potential as antibacterial and antifungal agents. globalresearchonline.netnih.gov The this compound core can be elaborated with various functional groups to generate libraries of compounds for screening against multidrug-resistant pathogens.
Anticancer Therapeutics: Many anticancer agents incorporate a thiazole ring. globalresearchonline.netdergipark.org.trnih.gov The bromine atom on the this compound ring is particularly useful for introducing different side chains to modulate the compound's interaction with biological targets, such as kinases or tubulin.
Anti-inflammatory Drugs: Thiazole-containing compounds have demonstrated anti-inflammatory properties. globalresearchonline.netdergipark.org.trnih.gov Future work could involve the synthesis and evaluation of this compound derivatives as inhibitors of key inflammatory mediators.
Neurological Disorders: The thiazole scaffold is also being investigated for the treatment of central nervous system disorders. nih.gov Derivatives of this compound could be designed to target specific receptors or enzymes involved in neurodegenerative diseases or psychiatric conditions.
| Therapeutic Area | Rationale | Potential Targets |
| Antimicrobial | Thiazole is a known antimicrobial pharmacophore. | Bacterial and fungal enzymes, cell wall components. |
| Anticancer | Thiazole derivatives exhibit antiproliferative activity. | Kinases, tubulin, DNA. |
| Anti-inflammatory | Thiazole-containing compounds can modulate inflammatory pathways. | Cyclooxygenase (COX), lipoxygenase (LOX). |
| Neurological Disorders | Thiazole scaffold can interact with CNS targets. | Receptors, enzymes, ion channels. |
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules from simple starting materials in a single step. nih.govmdpi.comum.edu.mt The reactivity of the C-Br bond in this compound makes it an ideal substrate for various MCRs. Future research will likely explore:
Diversity-Oriented Synthesis: Employing this compound in a variety of MCRs, such as the Ugi, Passerini, and Biginelli reactions, can lead to the generation of large and diverse chemical libraries. nih.gov These libraries are invaluable for high-throughput screening to identify novel drug candidates.
Novel Scaffold Generation: The integration of the this compound moiety into MCRs can lead to the discovery of entirely new heterocyclic scaffolds with unique three-dimensional architectures and potential biological activities.
Catalyst Development: The development of new catalysts that can facilitate the participation of this compound in a wider range of MCRs will be a key area of focus. This includes the use of heterogeneous catalysts for easier purification and catalyst recycling. um.edu.mt
Advanced Materials Integration and Performance Enhancement
The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. The bromine atom in this compound provides a convenient handle for polymerization or functionalization, opening up possibilities for its use in:
Conducting Polymers: Thiazole-containing polymers have been investigated for their potential use in organic electronics, such as polymer solar cells. researchgate.net this compound can be used as a monomer in polymerization reactions to create novel conductive materials with tailored electronic properties.
Organic Light-Emitting Diodes (OLEDs): The thiazole moiety can be incorporated into organic molecules designed for use in OLEDs. The ethyl group and the bromine atom on this compound can be modified to fine-tune the photophysical properties of the resulting materials, such as their emission color and efficiency.
Sensors: Thiazole derivatives can be functionalized to act as chemosensors for the detection of metal ions or other analytes. The this compound core could be incorporated into sensor molecules where the thiazole ring acts as a signaling unit.
Interdisciplinary Research with Biotechnology and Nanotechnology
The convergence of chemistry, biology, and nanotechnology offers exciting new avenues for the application of this compound. Future interdisciplinary research is expected to explore:
Overview of Academic Patent Landscape and Innovation Trends
Analysis of Key Patents Related to 2-Bromo-5-ethylthiazole Applications
While patents specifically claiming this compound as a novel composition of matter are scarce, its significance is evident from its role as a key building block in the synthesis of more complex molecules with therapeutic potential. A notable example is found in the Russian patent RU2477281C2 , which discloses the use of methyl this compound-4-carboxylate in the preparation of nitrogen-containing heterocyclic compounds. google.com These compounds are specifically designed for the treatment of overactive bladder, demonstrating the utility of the this compound scaffold in developing drugs for urological conditions. google.com
Another significant application is detailed in the international patent application WO2021070132A1 , which describes the use of ethyl this compound-4-carboxylate as a reactant in the synthesis of bi-aryl dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. DHODH is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway and is a validated target for the treatment of cancer and autoimmune diseases. This patent highlights the role of this compound derivatives in the development of next-generation therapies for oncology.
The following interactive data table summarizes key patent information related to the applications of this compound derivatives.
| Patent Number | Title | Application of this compound Derivative | Therapeutic Area |
| RU2477281C2 | Nitrogen-containing heterocyclic compounds | Synthesis of compounds for the treatment of overactive bladder. google.com | Urology |
| WO2021070132A1 | Bi-aryl dihydroorotate dehydrogenase inhibitors | Synthesis of DHODH inhibitors for potential cancer treatment. | Oncology, Immunology |
Emerging Patenting Trends in Bromo-thiazole Chemistry
The broader patent landscape of bromo-thiazole chemistry reveals several emerging trends, primarily driven by the demand for novel therapeutic agents with improved efficacy and specificity. A significant trend is the incorporation of the bromo-thiazole moiety into larger, more complex molecular architectures to create compounds with diverse pharmacological activities.
Patent reviews indicate a strong focus on the development of thiazole (B1198619) derivatives, including bromo-thiazoles, as anticancer, antiviral, and antibacterial agents. The bromine atom in these structures often serves as a handle for further chemical modifications, allowing for the fine-tuning of biological activity through structure-activity relationship (SAR) studies. This is a common strategy in medicinal chemistry to optimize lead compounds.
Furthermore, there is a growing interest in the development of kinase inhibitors containing the thiazole scaffold. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The versatility of the bromo-thiazole core allows for the synthesis of diverse libraries of compounds for screening against various kinase targets.
Collaborative Research and Development Initiatives
While specific collaborative research and development initiatives solely focused on this compound are not extensively documented in the public domain, the broader field of heterocyclic chemistry, including thiazole derivatives, is characterized by a significant number of academic-industrial partnerships. These collaborations are crucial for translating basic research findings into tangible therapeutic products.
Pharmaceutical companies often collaborate with academic research groups to access specialized expertise in synthetic chemistry and to explore novel biological targets. These partnerships can take various forms, including sponsored research agreements, joint ventures, and the licensing of patented technologies. The development of complex molecules, such as those derived from this compound, often requires a multidisciplinary approach that is best facilitated by such collaborations. The importance of these partnerships in driving innovation in drug discovery is widely recognized within the scientific community.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-5-ethylthiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a precursor thiazole derivative. For example, analogous brominated thiazoles are synthesized using bromine (Br₂) in the presence of sodium bicarbonate (NaHCO₃) and chloroform (CHCl₃) under reflux conditions . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of precursor to bromine) and reaction time (6–12 hours) to minimize by-products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substituents and confirm regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight (e.g., expected [M⁺] for C₅H₆BrNS: 192.95 g/mol).
- Elemental Analysis : Confirms C, H, N, S content (e.g., theoretical C 31.07%, H 3.13%, N 7.25%, S 16.58%) .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). For long-term storage (–80°C), divide into aliquots to avoid freeze-thaw cycles. Stability tests using TLC or HPLC every 3–6 months are recommended to monitor degradation .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 2-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations show that bromine increases the electron-withdrawing nature of the thiazole ring, lowering the LUMO energy (–1.8 eV) and facilitating nucleophilic aromatic substitution. Reaction optimization requires palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in anhydrous toluene at 110°C .
Q. What methodological considerations are critical when performing X-ray crystallographic analysis on this compound derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated dichloromethane/hexane solution.
- Data Collection : Employ a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Multi-scan absorption correction (SADABS) ensures data accuracy .
- Refinement : Full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and goodness-of-fit (~1.05) .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameterize the bromine atom with AMBER force fields.
- ADMET Prediction : Tools like SwissADME estimate LogP (~2.8) and bioavailability (85%), while ProTox-II predicts toxicity (LD₅₀ ~300 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
